4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE
Overview
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with a unique structure that combines an isoxazole ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The synthetic route may include:
Preparation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Preparation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Formation of the Benzamide Moiety: This step involves the reaction of aniline derivatives with acylating agents.
The final step involves the coupling of these components under specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different reduced derivatives.
Scientific Research Applications
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and used as an antioxidant and superoxide anion scavenger.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-16-7-5-6-8-21(16)14-29-17(2)13-24(27-29)26-25(30)20-9-11-22(12-10-20)31-15-23-18(3)28-32-19(23)4/h5-13H,14-15H2,1-4H3,(H,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEMSSRJXPVLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)NC(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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